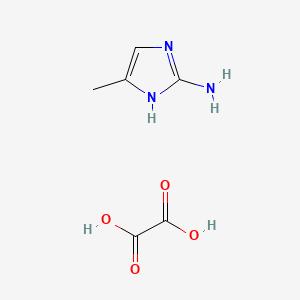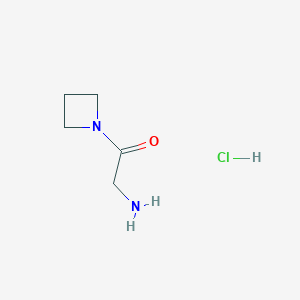![molecular formula C6H11NO B1396095 6-Oxa-1-azaspiro[3.4]octane CAS No. 71850-23-2](/img/structure/B1396095.png)
6-Oxa-1-azaspiro[3.4]octane
Descripción general
Descripción
6-Oxa-1-azaspiro[3.4]octane is a heterocyclic organic compound characterized by a spirocyclic structure that includes both a nitrogen atom and an oxygen atom within the ring system
Aplicaciones Científicas De Investigación
6-Oxa-1-azaspiro[3.4]octane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in the study of biological systems and processes.
Medicine: It is employed in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Safety and Hazards
6-Oxa-1-azaspiro[3.4]octane is considered hazardous. It is harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azaspiro[3.4]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these issues, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation . This method has proven to be more efficient and safer compared to batch synthesis.
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred due to its higher efficiency and safety. This method involves the use of a microreaction system that ensures better control over the reaction conditions, leading to a higher concentration of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxa-1-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The nitrogen and oxygen atoms in the ring system make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ammonia, sodium hypochlorite, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and precise timing to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce various reduced forms of the compound .
Mecanismo De Acción
The mechanism of action of 6-Oxa-1-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The nitrogen and oxygen atoms in the ring system allow it to participate in various chemical reactions, influencing biological processes and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-Oxa-1-azaspiro[3.4]octane include:
Uniqueness
This compound stands out due to its specific spirocyclic structure that includes both a nitrogen and an oxygen atom. This unique configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
7-oxa-1-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-7-6(1)2-4-8-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBXQNDOVHLCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717314 | |
| Record name | 6-Oxa-1-azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71850-23-2 | |
| Record name | 6-Oxa-1-azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)


![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)





